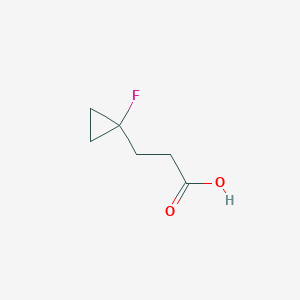

3-(1-Fluorocyclopropyl)propanoic acid

Description

3-(1-Fluorocyclopropyl)propanoic acid: is an organic compound that belongs to the class of carboxylic acids It features a fluorinated cyclopropyl group attached to a propanoic acid moiety

Properties

Molecular Formula |

C6H9FO2 |

|---|---|

Molecular Weight |

132.13 g/mol |

IUPAC Name |

3-(1-fluorocyclopropyl)propanoic acid |

InChI |

InChI=1S/C6H9FO2/c7-6(3-4-6)2-1-5(8)9/h1-4H2,(H,8,9) |

InChI Key |

QRNARYWUEKLSNA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CCC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Stille Cross-Coupling Reaction: One of the methods to synthesize 3-(1-Fluorocyclopropyl)propanoic acid involves the Stille cross-coupling reaction.

Cyclopropanation: Another approach involves the cyclopropanation of (1-fluorovinyl)arenes, which introduces the fluorocyclopropyl group into the molecule.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(1-Fluorocyclopropyl)propanoic acid can undergo oxidation reactions, typically using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated cyclopropyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Alcohols or alkanes.

Substitution: Substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Fluorinated Compounds: 3-(1-Fluorocyclopropyl)propanoic acid is used as a building block in the synthesis of various fluorinated organic compounds.

Biology and Medicine:

Drug Development: The fluorinated cyclopropyl group can enhance the biological activity and metabolic stability of pharmaceutical compounds.

Industry:

Mechanism of Action

Comparison with Similar Compounds

Propanoic Acid: A simple carboxylic acid with antimicrobial properties.

3-Phenylpropanoic Acid: A compound with a benzene ring attached to the propanoic acid moiety.

2-Phenylpropanoic Acid: Known for its use in nonsteroidal anti-inflammatory drugs (NSAIDs).

Uniqueness: 3-(1-Fluorocyclopropyl)propanoic acid is unique due to the presence of the fluorinated cyclopropyl group, which imparts distinct chemical and biological properties compared to other propanoic acid derivatives .

Biological Activity

3-(1-Fluorocyclopropyl)propanoic acid is a compound of increasing interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for 3-(1-Fluorocyclopropyl)propanoic acid is . Its structure includes a cyclopropyl group, which is known to influence the compound's reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C6H11FO2 |

| Molecular Weight | 134.16 g/mol |

| IUPAC Name | 3-(1-Fluorocyclopropyl)propanoic acid |

3-(1-Fluorocyclopropyl)propanoic acid exhibits biological activity through its interaction with specific enzymes and receptors in biological systems. The unique structural features of the compound allow it to modulate various biochemical pathways, potentially influencing metabolic processes.

Pharmacological Studies

Recent studies have indicated that 3-(1-Fluorocyclopropyl)propanoic acid may possess anti-inflammatory and analgesic properties. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Key Findings:

- Inhibition of COX Enzymes: The compound showed a significant reduction in COX-2 activity, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Activity: Preliminary tests indicate that 3-(1-Fluorocyclopropyl)propanoic acid exhibits antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of 3-(1-Fluorocyclopropyl)propanoic acid resulted in reduced swelling and pain associated with induced arthritis. The results showed a decrease in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against common pathogens. The results indicated that it effectively inhibited the growth of Candida albicans at concentrations as low as 64 µg/mL. This suggests its potential utility in treating fungal infections as well.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(1-Fluorocyclopropyl)propanoic acid, a comparison with structurally similar compounds was performed.

| Compound | COX-2 Inhibition | Antimicrobial Activity |

|---|---|---|

| 3-(1-Fluorocyclopropyl)propanoic acid | High | Moderate |

| Propanoic Acid | Low | Low |

| 3-(4-Fluorophenyl)propionic acid | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.